3-(1-(Cyclohexylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of CPDD includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
A variety of new compounds containing two or three biologically active imidazolidine-2,4-dione and thiazolidine-2,4-dione (TZD) cores through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation were synthesized .Scientific Research Applications
Synthetic Methodologies
Research has focused on developing new synthetic routes and methodologies for creating imidazolidine-2,4-dione derivatives and related compounds. For instance, a study highlighted a novel and convenient synthesis of 13,16-diazaestrone analogs through chemoselective N-alkylation and selective reduction processes, showcasing the versatility of imidazolidine derivatives in synthetic chemistry (Parihar & Ramana, 2003). Similarly, the efficient synthesis of piperazine-2,6-dione derivatives under microwave irradiation indicates the broad applicability of these methodologies in creating compounds with potential anticancer activity (Kumar et al., 2013).
Pharmacological Activities
The pharmacological exploration of imidazolidine-2,4-dione derivatives has led to the identification of compounds with significant biological activities. For example, a series of 3-arylsulfonylimidazolidine-2,4-diones demonstrated promising hypoglycemic activity in an alloxanized diabetic rat model, highlighting their potential in diabetes management (Hussain et al., 2015). Furthermore, substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives were investigated as novel nonpeptide inhibitors of human heart chymase, indicating their potential application in cardiovascular diseases (Niwata et al., 1997).
Novel Chemosensitizers
The search for novel chemosensitizers to improve antibiotic effectiveness against resistant bacterial strains has also been a research focus. A study evaluated amine derivatives of 5-aromatic imidazolidine-4-ones for their ability to enhance antibiotics' effectiveness, particularly against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the potential of these compounds in combating antibiotic resistance (Matys et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 3-(1-(Cyclohexylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . These targets play a crucial role in the transmission of electrical signals in neurons and the survival of bacteria, respectively .
Mode of Action
This compound interacts with its targets through a process known as molecular docking. It binds to the VGCIP, leading to a change in the electrical properties of the neuron . Additionally, it interacts with bacterial proteins, potentially disrupting their normal function .
Biochemical Pathways
The affected pathways primarily involve the transmission of electrical signals in neurons and the survival mechanisms of bacteria. The compound’s interaction with the VGCIP can affect the propagation of action potentials, which are the electrical signals transmitted by neurons . Its interaction with bacterial proteins can disrupt essential biochemical pathways in bacteria, potentially leading to their death .
Result of Action
The compound’s action results in significant anticonvulsant and antibacterial effects . Its interaction with the VGCIP can help control seizures by reducing the abnormal electrical activity in the brain . Its antibacterial effects result from its interaction with bacterial proteins, potentially leading to the death of the bacteria .
Properties
IUPAC Name |
3-(1-cyclohexylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4S/c18-13-10-15-14(19)17(13)11-6-8-16(9-7-11)22(20,21)12-4-2-1-3-5-12/h11-12H,1-10H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBNZKYGKXIGSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCC(CC2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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